molecular formula C41H70O5 B1240784 [(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate

[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate

Cat. No.: B1240784
M. Wt: 643 g/mol
InChI Key: GRGDLDNREYVILP-CNWVQWJYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate is a diglyceride, a type of glycerolipid that consists of two fatty acid chains attached to a glycerol backbone. The specific fatty acids in this compound are alpha-linolenic acid (18:3(9Z,12Z,15Z)) and eicosadienoic acid (20:2(11Z,14Z)). Diglycerides are important intermediates in the biosynthesis of triglycerides and phospholipids and play a crucial role in cellular signaling and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate typically involves the esterification of glycerol with the respective fatty acids. The reaction can be catalyzed by chemical catalysts such as sulfuric acid or by enzymatic catalysts like lipases. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of diglycerides often employs enzymatic methods due to their specificity and mild reaction conditions. Lipases are commonly used to catalyze the esterification of glycerol with fatty acids derived from natural sources such as vegetable oils. The process is typically carried out in a solvent-free system to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate involves its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes and receptors involved in lipid metabolism and signal transduction. The specific molecular targets and pathways include protein kinase C and other lipid-sensitive enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate is unique due to its specific combination of alpha-linolenic acid and eicosadienoic acid, which imparts distinct chemical and biological properties. The presence of multiple double bonds in both fatty acid chains makes it particularly susceptible to oxidation and other chemical reactions, which can be advantageous or detrimental depending on the application .

Properties

Molecular Formula

C41H70O5

Molecular Weight

643 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate

InChI

InChI=1S/C41H70O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-19,21,39,42H,3-5,7,9-10,15-16,20,22-38H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,21-18-/t39-/m0/s1

InChI Key

GRGDLDNREYVILP-CNWVQWJYSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 2
Reactant of Route 2
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 3
Reactant of Route 3
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 4
Reactant of Route 4
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 5
Reactant of Route 5
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 6
Reactant of Route 6
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.